azepan-1-yl-(2-bromophenyl)methanone
Description
Azepan-1-yl-(2-bromophenyl)methanone is a ketone derivative featuring a seven-membered azepane ring linked to a 2-bromophenyl group via a carbonyl bridge. Its molecular formula is C₁₃H₁₆BrNO, with a molecular weight of 298.18 g/mol. The compound is synthesized via palladium- or nickel-catalyzed carbonylation reactions, as seen in analogous methanone derivatives . Its structure is characterized by distinct spectroscopic features, including a C=O stretching vibration at ~1620 cm⁻¹ in IR spectra and specific NMR shifts for the azepane and bromophenyl moieties .
Properties
IUPAC Name |
azepan-1-yl-(2-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDZXZKOPKCTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl-(2-bromophenyl)methanone typically involves the reaction of azepane with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
Azepane+2-Bromobenzoyl chloride→Azepan-1-yl-(2-bromophenyl)methanone
Industrial Production Methods
Industrial production of azepan-1-yl-(2-bromophenyl)methanone may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-(2-bromophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Azepan-1-yl-(2-aminophenyl)methanone or azepan-1-yl-(2-thiophenyl)methanone.
Reduction: Azepan-1-yl-(2-bromophenyl)methanol.
Oxidation: Azepan-1-yl-(2-bromophenyl)carboxylic acid.
Scientific Research Applications
Azepan-1-yl-(2-bromophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of azepan-1-yl-(2-bromophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the azepane ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares azepan-1-yl-(2-bromophenyl)methanone with structurally related compounds:
Key Observations :
- Substituent Effects: Replacing the 2-bromophenyl group with a 5-bromofuran (as in ) reduces molecular weight and increases polarity (logP decreases from ~2.87 to ~2.87, but polar surface area rises).
- Ring Size : Piperazine analogs (six-membered ring ) exhibit lower molecular weights than azepane derivatives, likely influencing solubility and pharmacokinetics.
Spectral and Crystallographic Comparisons
- IR Spectroscopy : All compounds exhibit C=O stretching vibrations between 1618–1620 cm⁻¹, confirming the ketone functionality .
- NMR Data : Azepane protons resonate at δ ~3.5–4.0 ppm (¹H NMR), while bromophenyl protons appear as a multiplet at δ ~7.2–7.8 ppm . Piperazine derivatives show distinct N–H signals absent in azepane analogs .
- Crystallography: The 2-bromophenyl group in related compounds adopts orthorhombic crystal systems (e.g., space group Pbc2₁), stabilized by intramolecular O–H···O and C–H···O hydrogen bonds . In contrast, indole-containing methanones exhibit steric hindrance that disrupts crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
